molecular formula C13H15N3O3S B4725203 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4725203
M. Wt: 293.34 g/mol
InChI Key: NKUDSBVURPDTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It is commonly referred to as AM-251 and is a selective antagonist for the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications and as a tool in scientific research.

Mechanism of Action

AM-251 acts as a selective antagonist for the cannabinoid receptor CB1, which is primarily expressed in the brain and central nervous system. By blocking the activity of CB1 receptors, AM-251 reduces the effects of endocannabinoids, which are naturally occurring compounds that bind to CB1 receptors and regulate various physiological processes, including appetite, pain, and mood.
Biochemical and Physiological Effects:
AM-251 has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce food intake and body weight, reduce drug-seeking behavior, and have analgesic effects. Additionally, AM-251 has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA).

Advantages and Limitations for Lab Experiments

AM-251 is a valuable tool for scientific research, particularly in the study of the endocannabinoid system and its role in various physiological processes. Its selective antagonism of CB1 receptors allows for the specific manipulation of this system, without affecting other neurotransmitter systems. However, like all research tools, AM-251 has limitations. It is important to note that animal models may not fully reflect the effects of AM-251 in humans, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on AM-251. One area of interest is the potential therapeutic applications of AM-251 in the treatment of obesity, addiction, and pain in humans. Additionally, further research is needed to fully understand the biochemical and physiological effects of AM-251, particularly its effects on other neurotransmitter systems. Finally, the development of more selective and potent CB1 antagonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Scientific Research Applications

AM-251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. It has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity agent. Additionally, AM-251 has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for substance abuse disorders. Furthermore, AM-251 has been shown to have analgesic effects in animal models of pain, indicating its potential as a pain management tool.

properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-8-7(3)20-13(10(8)11(14)17)15-12(18)9-5-6(2)19-16-9/h5H,4H2,1-3H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUDSBVURPDTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=NOC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide

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